molecular formula C17H20FN3S B6446311 4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2549021-98-7

4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole

Cat. No. B6446311
CAS RN: 2549021-98-7
M. Wt: 317.4 g/mol
InChI Key: OJSMROXDFFDMSL-UHFFFAOYSA-N
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Description

The compound “4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole” is a novel series of oxazolidinone-class antimicrobial agents . It has 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .


Synthesis Analysis

The synthesis of this compound involves the production of 2-(2-fluoro-4-nitrophenyl)hexahydrocyclopenta[c]-pyrrol-5(1H)-one as an aryl azabicyclic ketone derivative . The alcohols are mesylated and the mesylates are substituted with sodium azide to generate azide . The 1,2,3-triazole derivatives are prepared by inversion .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 38 bonds, including 23 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 tertiary amide (aromatic), 1 sulfone, and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include mesylation of alcohols, substitution of the mesylates with sodium azide, and inversion to prepare the 1,2,3-triazole derivatives .

Mechanism of Action

The hydroxyl group in the azabicyclic C-ring of this compound interacts with the same hydrophobic pocket as linezolid based on a docking study . This interaction is likely to contribute to its antimicrobial activity.

properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3S/c18-14-5-2-6-15-16(14)19-17(22-15)21-9-13(10-21)20-7-11-3-1-4-12(11)8-20/h2,5-6,11-13H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSMROXDFFDMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole

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